

# Application Notes and Protocols for 3-(Furan-3-yl)-3-oxopropanenitrile

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## Compound of Interest

Compound Name: 3-(Furan-3-yl)-3-oxopropanenitrile

Cat. No.: B1282633

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These application notes provide a comprehensive overview of the use of **3-(Furan-3-yl)-3-oxopropanenitrile** as a versatile chemical intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The following sections detail its utility in the construction of substituted pyridin-2(1H)-ones, the biological significance of the resulting products, detailed experimental protocols, and a summary of key reaction data.

## Application Notes

A Versatile Building Block for Heterocyclic Synthesis:

**3-(Furan-3-yl)-3-oxopropanenitrile** is a valuable precursor for the synthesis of a variety of heterocyclic systems due to its reactive keto and nitrile functionalities. The furan moiety itself is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The electron-rich nature of the furan ring allows for diverse chemical modifications, making it an attractive starting point for the development of new chemical entities.[2]

Synthesis of Substituted Pyridin-2(1H)-ones:

A primary application of **3-(Furan-3-yl)-3-oxopropanenitrile** is in the synthesis of highly substituted pyridin-2(1H)-one derivatives. These scaffolds are of significant interest in medicinal chemistry due to their demonstrated efficacy as anticancer and antimicrobial agents. The

reaction of **3-(Furan-3-yl)-3-oxopropanenitrile** with enaminones, such as 4-(dimethylamino)but-3-en-2-one, provides a direct route to 4-(furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This transformation is proposed to proceed through a Michael addition followed by an intramolecular cyclization and subsequent elimination of dimethylamine.

#### Biological Significance of Furan-Containing Pyridinones:

Derivatives of pyridin-2(1H)-one incorporating a furan ring have shown promising activity against various cancer cell lines. Mechanistic studies suggest that these compounds can act as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (MetAP2), both of which are implicated in tumor growth and angiogenesis. The furan ring and the carbonyl group of the pyridinone are thought to be crucial for binding to the active sites of these enzymes.

Furthermore, the furan nucleus is a known pharmacophore in several antimicrobial agents. The mechanism of action is believed to involve the metabolic activation of the furan ring within microbial cells to produce reactive intermediates that can damage cellular macromolecules like DNA and proteins, leading to cell death.

## Experimental Protocols

#### Synthesis of 4-(Furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

This protocol is adapted from analogous syntheses of substituted pyridin-2(1H)-ones.

#### Materials:

- **3-(Furan-3-yl)-3-oxopropanenitrile**
- 4-(Dimethylamino)but-3-en-2-one
- Acetic Acid (Glacial)
- Ethanol
- Standard laboratory glassware and reflux apparatus

- Magnetic stirrer with heating capabilities
- Rotary evaporator
- Recrystallization solvents (e.g., ethanol, ethyl acetate)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **3-(Furan-3-yl)-3-oxopropanenitrile** (1.0 eq) in a minimal amount of ethanol.
- To this solution, add 4-(dimethylamino)but-3-en-2-one (1.1 eq).
- Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume using a rotary evaporator.
- Collect the crude product by filtration and wash with cold ethanol.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 4-(furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- Dry the purified product under vacuum.

## Data Presentation

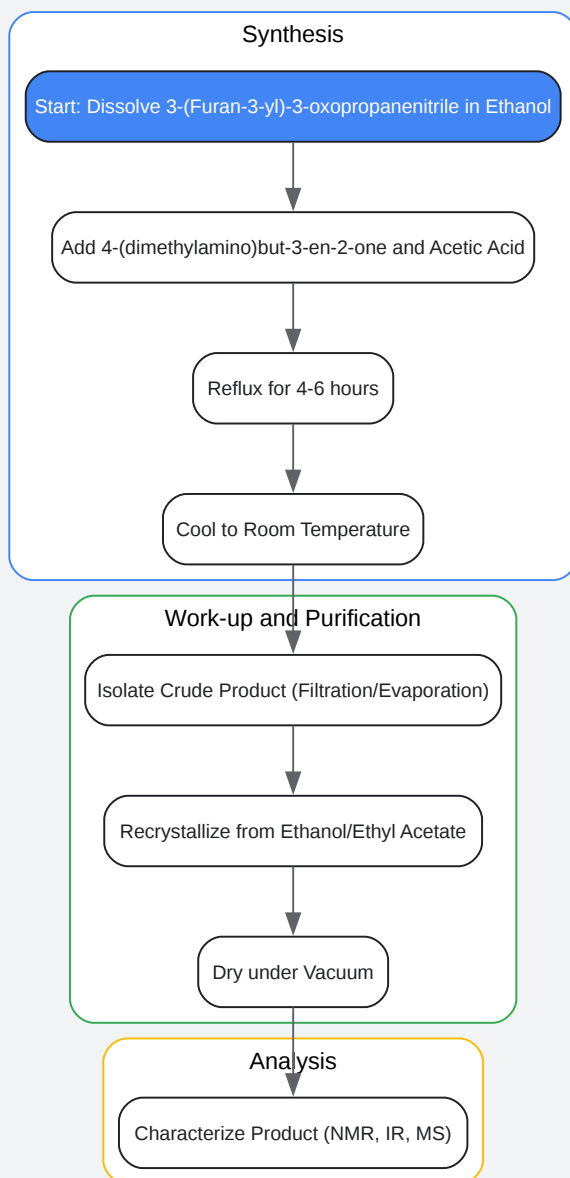
Table 1: Physicochemical and Spectroscopic Data for 4-(Furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Parameter	Value
Molecular Formula	C11H8N2O2
Molecular Weight	200.19 g/mol
Appearance	Expected to be a pale yellow to white solid
Melting Point	Not reported, expected to be in the range of similar pyridinone derivatives
Solubility	Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol
Yield	Expected to be in the range of 60-80% based on analogous reactions
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz) δ (ppm)	Predicted: 12.5 (s, 1H, NH), 8.2 (s, 1H, furan-H2), 7.8 (t, 1H, furan-H5), 6.7 (s, 1H, furan-H4), 6.2 (s, 1H, pyridone-H5), 2.3 (s, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 100 MHz) δ (ppm)	Predicted: 162.0 (C=O), 159.0 (C6), 150.0 (C4), 145.0 (furan-C5), 140.0 (furan-C2), 125.0 (furan-C3), 118.0 (CN), 110.0 (furan-C4), 105.0 (C3), 98.0 (C5), 20.0 (CH <sub>3</sub> )
IR (KBr) ν (cm <sup>-1</sup> )	Predicted: 3400-3200 (N-H stretch), 2220 (C≡N stretch), 1650 (C=O stretch)
MS (ESI)	Predicted: m/z 201.06 [M+H] <sup>+</sup>

Note: The spectral data provided are predicted based on the analysis of structurally similar compounds, as experimental data for this specific molecule is not currently available in the cited literature.

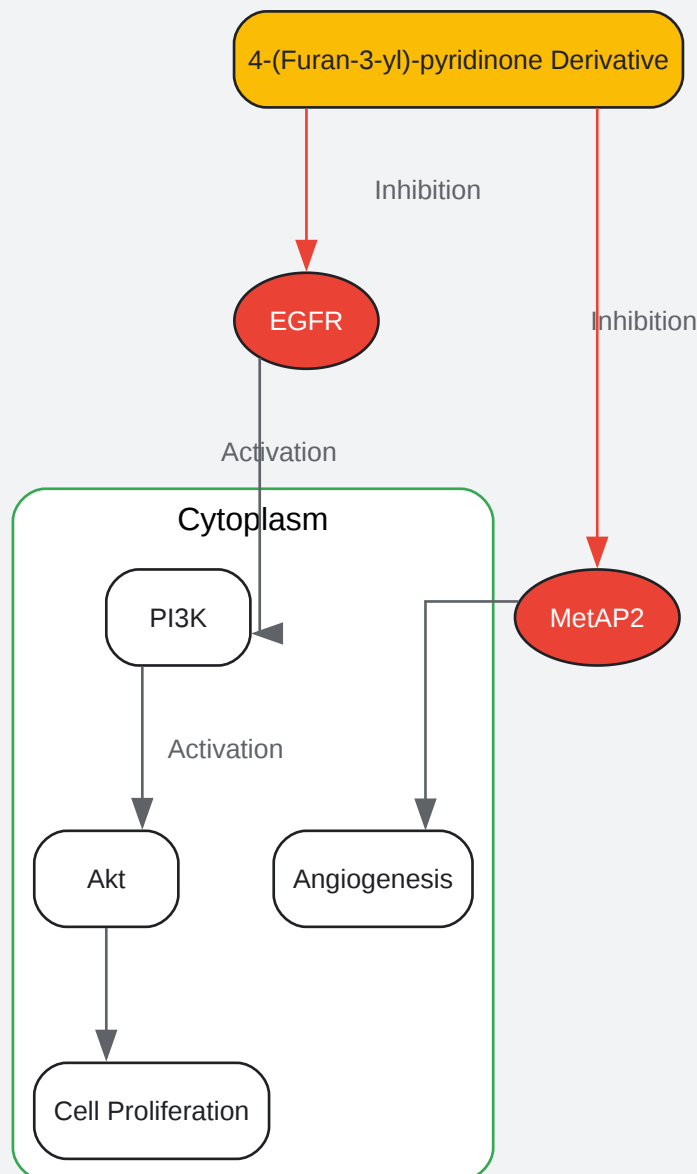
## Visualizations

## Experimental Workflow: Synthesis of 4-(Furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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Caption: Synthesis and purification workflow.

## Proposed Anticancer Mechanism of Furan-Pyridinone Derivatives

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Caption: Inhibition of EGFR and MetAP2 signaling.

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## References

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- 2. rsc.org [rsc.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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